molecular formula C12H13BrO2 B8352174 5-Bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde

5-Bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde

Cat. No. B8352174
M. Wt: 269.13 g/mol
InChI Key: FOEPMRVESWPOFZ-UHFFFAOYSA-N
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Patent
US08158803B2

Procedure details

step 3—To a solution of 74a (0.44 g, 1.7 mmol) in DMF (4 mL) was added K2CO3 (0.60 g, 4.4 mmol) and iodomethane (0.32 g, 2.3 mmol). The resulting mixture was stirred at 60° C. for 2 h. The reaction mixture was cooled to RT and partitioned between water and Et2O. The organic layer was washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated to afford 0.47 g (96%) of 5-bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde (74b) as a light yellow solid.
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:11]2([CH3:14])[CH2:13][CH2:12]2)[C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[C:15]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:11]2([CH3:14])[CH2:12][CH2:13]2)[C:5]([O:10][CH3:15])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C=O)C1)O)C1(CC1)C
Name
Quantity
0.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.32 g
Type
reactant
Smiles
IC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between water and Et2O
WASH
Type
WASH
Details
The organic layer was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1)OC)C1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.